

3-Acetylpyrrole: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	3-Acetylpyrrole	
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Abstract

3-Acetylpyrrole, also known as 1-(1H-pyrrol-3-yl)ethanone, is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and organic synthesis. Its pyrrole core, substituted with an acetyl group at the 3-position, imparts a unique reactivity profile, making it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of **3-Acetylpyrrole**. Detailed experimental protocols for its synthesis and characterization are also presented to support researchers in their laboratory work.

Chemical Structure and Identification

3-Acetylpyrrole is an organic compound featuring a five-membered aromatic pyrrole ring with an acetyl group attached at the C3 position.

// Atom nodes N1 [label="N", pos="0,0.6"]; C2 [label="C", pos="-1.1,0.2"]; C3 [label="C", pos="-0.7,-1"]; C4 [label="C", pos="0.7,-1"]; C5 [label="C", pos="1.1,0.2"]; H_N1 [label="H", pos="0,1.3"]; H_C2 [label="H", pos="-1.9,0.5"]; H_C4 [label="H", pos="1.3,-1.5"]; H_C5 [label="H", pos="1.9,0.5"]; C_acetyl [label="C", pos="-1.5,-2.2"]; O_acetyl [label="O", pos="-2.5,-2.2"]; C_methyl [label="CH3", pos="-0.9,-3.4"];



// Bonds C2 -- N1 [len=1.5]; N1 -- C5 [len=1.5]; C5 -- C4 [len=1.5]; C4 -- C3 [len=1.5]; C3 -- C2 [len=1.5]; N1 -- H_N1 [len=1.0]; C2 -- H_C2 [len=1.0]; C4 -- H_C4 [len=1.0]; C5 -- H_C5 [len=1.0]; C3 -- C_acetyl [len=1.5]; C_acetyl -- O_acetyl [len=1.5, style=double]; C_acetyl -- C_methyl [len=1.5]; } Caption: Chemical structure of **3-Acetylpyrrole**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-(1H-pyrrol-3-yl)ethanone[1]
CAS Number	1072-82-8
Molecular Formula	C ₆ H ₇ NO[2]
Molecular Weight	109.13 g/mol [1]
SMILES	CC(=O)c1cc[nH]c1[2]
InChI	InChI=1S/C6H7NO/c1-5(8)6-2-3-7-4-6/h2- 4,7H,1H3[1][2]
InChlKey	KHHSXHXUQVNBGA-UHFFFAOYSA-N[1]

Physicochemical Properties

3-Acetylpyrrole is typically a solid at room temperature, appearing as an off-white to brown solid.[3] It exhibits limited solubility in water but is soluble in organic solvents like ethanol and ether.[2]

Table 2: Physical and Chemical Properties



Property	Value	Reference(s)
Physical State	Solid	
Appearance	Off-white to brown	[3]
Melting Point	115-117 °C	[3]
Boiling Point	232.1 ± 13.0 °C at 760 mmHg	[3]
Density	1.1 ± 0.1 g/cm ³	[3]
Solubility	Limited in water; Soluble in ethanol, ether.	[2]
LogP	0.20	[3]
Flash Point	99.8 ± 27.3 °C	[3]
Vapor Pressure	0.1 ± 0.5 mmHg at 25°C	[3]

Chemical Reactivity and Stability

3-Acetylpyrrole is known for its reactivity in electrophilic aromatic substitution reactions, a characteristic influenced by the electron-donating nature of the pyrrole nitrogen.[2] The compound is incompatible with strong oxidizing agents.[3] Upon decomposition, it may produce hazardous products including nitrogen oxides, carbon monoxide, and carbon dioxide.[3] For storage, it is recommended to keep it in a cool, dry place in a tightly sealed container.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **3-Acetylpyrrole**. Below are the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental ¹H and ¹³C NMR data for **3-Acetylpyrrole** (with the N-H proton) are not readily available in the surveyed literature. For illustrative purposes, the data for the closely related derivative, 3-acetyl-1-methylpyrrole, is provided below. The absence of the N-H proton and the presence of an N-methyl group (at ~3.6-3.7 ppm in ¹H NMR and ~35 ppm in ¹³C NMR) are the key differences.



Table 3: ¹H NMR Spectroscopic Data for 3-acetyl-1-methylpyrrole in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.23	Multiplet	H2 (α-proton)
~6.57	Multiplet	H5 (α-proton)
~6.55	Multiplet	H4 (β-proton)
~3.65	Singlet	N-CH₃
~2.35	Singlet	COCH ₃

Data sourced from ChemicalBook for 3-acetyl-1-methylpyrrole.[4]

Table 4: 13C NMR Spectroscopic Data for 3-acetyl-1-methylpyrrole in CDCl3

Chemical Shift (δ) ppm	Assignment
~194.0	C=O
~129.0	C2
~122.0	C5
~120.0	C3
~109.0	C4
~35.0	N-CH₃
~26.0	COCH₃

Note: These are approximate values for 3-acetyl-1-methylpyrrole and are provided for reference.[5]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Acetylpyrrole** shows characteristic absorption bands corresponding to its functional groups.



Table 5: Key FT-IR Absorption Bands for **3-Acetylpyrrole**

Wavenumber (cm ⁻¹)	Description of Vibration
~3200-3400	N-H stretching
~3100	Aromatic C-H stretching
~1650	C=O stretching (strong)
~1550	C=C stretching (aromatic ring)
~1400	C-H bending (methyl group)
~1370	C-N stretching

Data interpreted from the gas-phase IR spectrum available from the NIST WebBook.[6]

Mass Spectrometry (MS)

The mass spectrum of **3-Acetylpyrrole** provides information on its molecular weight and fragmentation pattern under electron ionization (EI).

Table 6: Major Mass Spectrometry Fragments for **3-Acetylpyrrole** (EI)

Mass-to-Charge Ratio (m/z)	Proposed Fragment
109	[M] ⁺ (Molecular Ion)
94	[M - CH₃] ⁺
66	[M - COCH ₃] ⁺

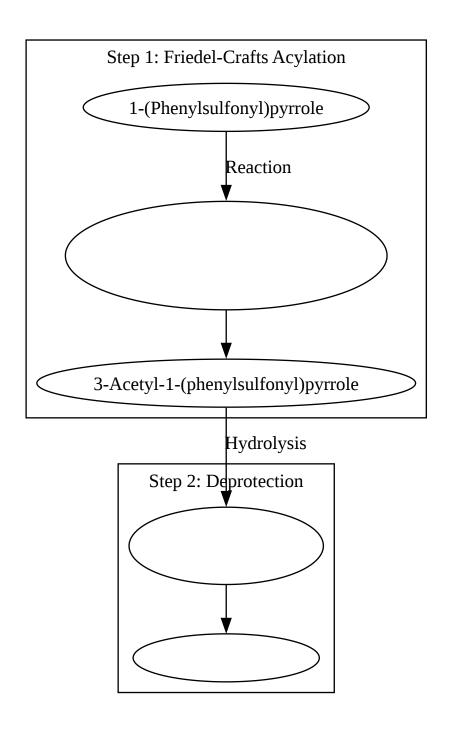
Data sourced from the NIST Mass Spectrometry Data Center.[1][7]

Experimental Protocols Synthesis of 3-Acetylpyrrole via Friedel-Crafts Acylation

A common and regioselective method for the synthesis of 3-acylpyrroles involves the Friedel-Crafts acylation of an N-protected pyrrole, followed by deprotection. 1-(Phenylsulfonyl)pyrrole is



a suitable starting material as it directs acylation to the 3-position.



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Methodology:

• Protection of Pyrrole (if starting from pyrrole): React pyrrole with benzenesulfonyl chloride in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to form 1-



(phenylsulfonyl)pyrrole.

- Friedel-Crafts Acylation:
 - To a cooled (0 °C) solution of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane, add acetyl chloride (1.1 equivalents) dropwise.
 - Stir the mixture for 15 minutes.
 - Add a solution of 1-(phenylsulfonyl)pyrrole (1.0 equivalent) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
 - Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
 - Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
 - Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, and then dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to yield crude 3-acetyl-1-(phenylsulfonyl)pyrrole.
- Deprotection:
 - Dissolve the crude intermediate in a mixture of methanol and aqueous sodium hydroxide solution.
 - Heat the mixture at reflux for 1-2 hours.
 - Cool the reaction mixture, neutralize with a suitable acid (e.g., dilute HCl), and extract the product with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer and remove the solvent to obtain 3-Acetylpyrrole.
- Purification: The final product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:



- Sample Preparation: Dissolve 5-25 mg of purified **3-Acetylpyrrole** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a spectral width of 12-16 ppm and 8-16 scans. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of 3Acetylpyrrole with dry potassium bromide and pressing it into a thin, transparent disk.
 Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a
 volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the
 solvent to evaporate.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier-Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Data Acquisition: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For electron ionization (EI), a standard electron energy of 70 eV is used.

Conclusion

3-Acetylpyrrole remains a compound of significant interest due to its utility as a synthetic intermediate. This guide has summarized its core chemical and physical properties, provided available spectroscopic data for its characterization, and outlined detailed protocols for its synthesis and analysis. The information presented herein is intended to be a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the effective use of **3-Acetylpyrrole** in their scientific endeavors.



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